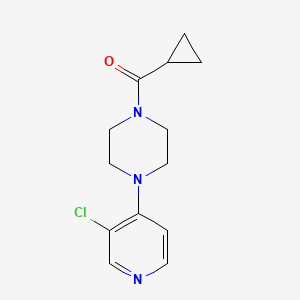

(4-(3-Chloropyridin-4-yl)piperazin-1-yl)(cyclopropyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 4-(3-Chloropyridin-4-yl)piperazin-1-yl)(cyclopropyl)methanone is a synthetic molecule that is structurally related to various piperazine derivatives with potential biological activities. Although the exact compound is not directly mentioned in the provided papers, similar compounds have been synthesized and evaluated for their biological activities, such as antiprotozoal, anticancer, and antituberculosis properties .

Synthesis Analysis

The synthesis of related piperazine derivatives typically involves reductive amination methods, as seen in the synthesis of 1-(4-Chlorophenyl) cyclopropyl methanone derivatives . These methods often employ sodium triacetoxyborohydride for the reduction step. Additionally, the generation of cyclic piperidine-methanamines involves catalytic hydrogenation and functional group transformations or substitutions with ring closure reactions .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using spectroscopic techniques and, in some cases, confirmed by X-ray crystallographic studies. For instance, the crystal structure of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol revealed a chair conformation of the piperidine ring and a distorted tetrahedral geometry around the sulfur atom . These structural insights are crucial for understanding the conformation and potential reactivity of the compound.

Chemical Reactions Analysis

The chemical reactivity of piperazine derivatives can be inferred from their functional groups and molecular structure. For example, the presence of a chloropyridinyl group in the compound suggests potential for further substitution reactions, as seen in the synthesis of other chloro-substituted piperidine derivatives . The cyclopropyl group may also influence the molecule's reactivity due to its ring strain.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For example, the crystallographic data of related compounds provide insights into their solid-state conformation and stability . The thermal properties of these compounds, as studied using thermogravimetric analysis, indicate their stability over a range of temperatures . Additionally, the electronic properties, such as the HOMO-LUMO energy gap, can be evaluated using density functional theory calculations to predict the molecule's reactivity and stability .

Aplicaciones Científicas De Investigación

Anticancer and Antituberculosis Activities

A study synthesized a series of derivatives and evaluated their in vitro anticancer activity against human breast cancer cell lines and antituberculosis activity. Compounds exhibited significant anticancer and antituberculosis activities, with some showing dual activity. This research highlights the compound's potential in developing new therapeutic agents against these diseases S. Mallikarjuna, Basawaraj Padmashali, C. Sandeep, 2014.

Antimicrobial Activity

Another study focused on synthesizing new pyridine derivatives, including piperazine and cyclopropyl methanone derivatives, to evaluate their in vitro antimicrobial activity. The compounds displayed variable and modest activity against bacteria and fungi, indicating their potential as antimicrobial agents N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011.

G Protein-Coupled Receptor Antagonists

Research into the synthesis and evaluation of small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7) identified compounds with subnanomolar potencies. This discovery opens up possibilities for therapeutic applications in conditions associated with this receptor F. Anthony Romero et al., 2012.

Potential Substance P Antagonists

A general method for synthesizing 3-piperidine(methan)amines and their cyclic analogs was developed, targeting their application as Substance P antagonists. This work contributes to the search for new therapeutic agents targeting neuropathic pain and other conditions related to Substance P N. Knoops et al., 1997.

Molecular Interaction Studies

Studies have also been conducted on the molecular interaction of analogous compounds with cannabinoid receptors, providing insights into the steric and electronic requirements for binding to these receptors. This research aids in understanding the mechanism of action of potential therapeutic agents acting on cannabinoid receptors J. Shim et al., 2002.

Crystal Structure Analysis

Crystal structure analysis of related compounds has been performed to understand their molecular conformations and interactions. This information is crucial for the rational design of new drugs with improved efficacy and reduced side effects B. Revathi et al., 2015.

Mecanismo De Acción

“(4-(3-Chloropyridin-4-yl)piperazin-1-yl)(cyclopropyl)methanone” selectively inhibits PCSK9 protein synthesis . PCSK9 is a protein that regulates the number of low-density lipoprotein receptors (LDLR) on the surface of cells. By inhibiting PCSK9, more LDLR are available to remove LDL cholesterol from the bloodstream, thereby lowering blood cholesterol levels.

Direcciones Futuras

The future directions of “(4-(3-Chloropyridin-4-yl)piperazin-1-yl)(cyclopropyl)methanone” could involve further studies to evaluate its potential therapeutic applications, given its ability to selectively inhibit PCSK9 protein synthesis . This could be particularly relevant in the context of conditions like hypercholesterolemia, where reducing blood cholesterol levels is beneficial.

Propiedades

IUPAC Name |

[4-(3-chloropyridin-4-yl)piperazin-1-yl]-cyclopropylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClN3O/c14-11-9-15-4-3-12(11)16-5-7-17(8-6-16)13(18)10-1-2-10/h3-4,9-10H,1-2,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEDUETJQAYOJIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCN(CC2)C3=C(C=NC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(3-Chloropyridin-4-yl)piperazin-1-yl)(cyclopropyl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 7-(6-bromopyridine-3-carbonyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2516542.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2516552.png)

![5-(2,3-dihydro-1H-inden-5-yl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2516553.png)

![(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2516565.png)